molecular formula C10H11ClFNO B11750003 (2R,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine

(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine

Cat. No.: B11750003
M. Wt: 215.65 g/mol
InChI Key: ILGZVSPVFCLHES-NXEZZACHSA-N
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Description

(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine is a chiral compound that features a substituted oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-fluoroaniline and an appropriate oxirane derivative.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to maintain consistent reaction conditions and improve efficiency.

    Automated Purification Systems: These systems are employed to streamline the purification process and reduce production time.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Materials Science: It is used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: It is used in the production of specialty chemicals and other industrial products.

Mechanism of Action

The mechanism of action of (2R,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine: This compound is unique due to its specific substitution pattern and chiral configuration.

    Other Oxolane Derivatives: Compounds with similar oxolane rings but different substituents may have different properties and applications.

    Fluorinated Aromatic Amines: These compounds share the fluorinated aromatic ring but differ in the attached functional groups and overall structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of a chiral oxolane ring and a fluorinated aromatic amine. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H11ClFNO

Molecular Weight

215.65 g/mol

IUPAC Name

(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine

InChI

InChI=1S/C10H11ClFNO/c11-7-2-1-6(5-8(7)12)10-9(13)3-4-14-10/h1-2,5,9-10H,3-4,13H2/t9-,10-/m1/s1

InChI Key

ILGZVSPVFCLHES-NXEZZACHSA-N

Isomeric SMILES

C1CO[C@@H]([C@@H]1N)C2=CC(=C(C=C2)Cl)F

Canonical SMILES

C1COC(C1N)C2=CC(=C(C=C2)Cl)F

Origin of Product

United States

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